Disopyramide

Description

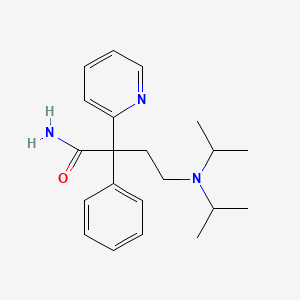

Structure

3D Structure

Properties

IUPAC Name |

4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTNFZQICZKOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22059-60-5 (phosphate (1:1)), 54687-36-4 (mono-hydrochloride) | |

| Record name | Disopyramide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045536 | |

| Record name | Disopyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Disopyramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.93e-02 g/L | |

| Record name | Disopyramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Disopyramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3737-09-5 | |

| Record name | Disopyramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3737-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disopyramide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disopyramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Disopyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disopyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISOPYRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFO928U8MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Disopyramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94.5-95 °C, 94.5 - 95 °C | |

| Record name | Disopyramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Disopyramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Disopyramide on Cardiac Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disopyramide (B23233) is a Class Ia antiarrhythmic agent utilized in the management of ventricular arrhythmias.[1][2] Its primary therapeutic effect is mediated through the blockade of voltage-gated sodium channels, specifically the Nav1.5 subtype, which is predominantly expressed in the heart.[2][3] This guide provides a comprehensive technical overview of the molecular interactions between this compound and cardiac sodium channels, detailing its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.

This compound's interaction with the Nav1.5 channel is state-dependent, meaning its binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated).[4][5] By binding to the open and inactivated states, this compound slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[1][6] This action decreases the upstroke velocity (Vmax), prolongs the action potential duration, and increases the effective refractory period of cardiac myocytes, thereby suppressing arrhythmogenic activity.[1][7]

Core Mechanism of Action

This compound, as a Class Ia antiarrhythmic, exhibits a "use-dependent" or "rate-dependent" block of cardiac sodium channels.[4][8] This means that the degree of channel blockade becomes more pronounced at faster heart rates. During tachyarrhythmias, cardiac cells spend more time in the depolarized state, leading to a higher proportion of sodium channels in the open and inactivated states. This compound's preferential binding to these states results in a more significant reduction in sodium current at higher frequencies.[4]

The drug accesses its binding site from the intracellular side of the cell membrane, interacting with a hydrophobic pocket within the S6 subunit of the inner pore of the Nav1.5 channel.[9] This interaction is characterized by intermediate binding and unbinding kinetics, allowing for a beat-to-beat modulation of the sodium current.[4][9] In addition to its primary effect on sodium channels, this compound also blocks the rapid component of the delayed rectifier potassium current (IKr), which contributes to the prolongation of the action potential.[7][10]

Quantitative Data on this compound-Sodium Channel Interaction

The following tables summarize the key quantitative parameters that describe the interaction of this compound with cardiac sodium channels. These data are derived from various electrophysiological studies.

| Parameter | Value | Cell Type/Experimental System | Reference |

| Dissociation Constant (Kd) | |||

| Activated Channels | 70 µM | Rabbit Purkinje fibers | [8] |

| Association Rate Constant (kon) | |||

| Normal and Modified Channels (-20 mV) | ~10 x 10^6 /M/sec | Rabbit ventricular myocytes | [11] |

| Open Single Sodium Channels (120 mM [Na]o) | 10 x 10^6 /M/s | Rabbit myocytes | [12] |

| Open Single Sodium Channels (180 mM [Na]o) | 5 x 10^6 /M/s | Rabbit myocytes | [12] |

| Effect on Mean Open Time | |||

| 100 µM this compound (-20 mV) | 45% decrease | Rabbit ventricular myocytes | [11] |

| 100 µM this compound (-40 mV) | 34% decrease | Rabbit ventricular myocytes | [11] |

| Recovery from Use-Dependent Block (τs) | |||

| Holding Potential -90 mV | 4.4 ± 0.2 s | Guinea-pig ventricular myocytes | [13] |

| Holding Potential -140 mV | 6.4 ± 0.3 s | Guinea-pig ventricular myocytes | [13] |

Signaling Pathways and Logical Relationships

The interaction of this compound with the cardiac sodium channel can be visualized as a state-dependent process. The following diagram illustrates the preferential binding of this compound to the open and inactivated states of the channel, leading to the blockade of sodium influx.

Caption: State-dependent binding of this compound to cardiac sodium channels.

Experimental Protocols

The characterization of this compound's effects on cardiac sodium channels relies heavily on in vitro electrophysiological techniques. The whole-cell patch-clamp method is the gold standard for these investigations.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on the sodium current (INa) in isolated cardiac myocytes or cell lines expressing Nav1.5 channels.

Cell Preparation:

-

Primary Cardiomyocytes: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig).[13][14]

-

Heterologous Expression Systems: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are stably transfected with the SCN5A gene, which encodes the human cardiac sodium channel (Nav1.5).[2][15]

Recording Solutions:

-

External (Bath) Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium currents).

Voltage-Clamp Protocol:

-

Cells are held at a hyperpolarized membrane potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.

-

A depolarizing voltage step (e.g., to -20 mV) is applied to elicit the peak inward sodium current.

-

To study use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 1-5 Hz) is applied.

-

This compound is perfused into the bath at various concentrations.

-

The inhibition of the peak sodium current is measured at each concentration to generate a concentration-response curve and determine the IC50 value.

-

Different voltage protocols are used to assess the state-dependence of the block (e.g., varying the holding potential to modulate the proportion of channels in the inactivated state).

The following diagram illustrates a typical experimental workflow for evaluating this compound analogs.

Caption: General experimental workflow for the discovery of this compound analogs.

Site-Directed Mutagenesis

Objective: To identify the specific amino acid residues within the Nav1.5 channel that are critical for this compound binding.

Methodology:

-

The cDNA for human SCN5A is cloned into an expression vector.[16]

-

A QuikChange site-directed mutagenesis kit is used to introduce specific point mutations in the SCN5A sequence, targeting putative binding site residues.[15][16]

-

The wild-type and mutant SCN5A constructs are transfected into a suitable cell line (e.g., HEK293 cells).[15][16]

-

Whole-cell patch-clamp recordings are performed on cells expressing either the wild-type or mutant channels.

-

The potency of this compound (IC50) is determined for both channel types. A significant increase in the IC50 for a mutant channel indicates that the mutated residue is important for drug binding.

Conclusion

This compound's antiarrhythmic efficacy is rooted in its state- and use-dependent blockade of the cardiac sodium channel Nav1.5. This in-depth guide has provided a technical overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. A thorough understanding of these principles is crucial for the rational design of novel antiarrhythmic agents with improved efficacy and safety profiles. The presented experimental workflows serve as a foundational framework for the preclinical evaluation of such compounds. Future research in this area will likely focus on developing more selective sodium channel blockers that target specific channel states or isoforms to minimize off-target effects and enhance therapeutic outcomes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 6. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The activation gate of the sodium channel controls blockade and deblockade by this compound in rabbit Purkinje fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Effect of this compound on potassium currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of interaction of this compound with the cardiac sodium channel: fast dissociation from open channels at normal rest potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Blockade of cardiac sodium channels. Competition between the permeant ion and antiarrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The activation gate of cardiac Na+ channel modulates voltage- and pH-dependent unbinding of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrophysiological and Contractile Effects of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Variants in the SCN5A Promoter Associated With Various Arrhythmia Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Compound Heterozygous SCN5A Mutations in Severe Sodium Channelopathy With Brugada Syndrome: A Case Report [frontiersin.org]

A Technical Guide to the Synthesis and Structural Analogues of Disopyramide for Research Professionals

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Disopyramide (B23233), a class Ia antiarrhythmic agent, has been a subject of medicinal chemistry research for decades, primarily targeting cardiac arrhythmias through the blockade of voltage-gated sodium channels. This technical guide provides a comprehensive overview of the synthesis of this compound and its structural analogues. It details experimental protocols for the synthesis and evaluation of these compounds and presents quantitative data on their biological activities. Furthermore, this document elucidates the key signaling pathways and experimental workflows integral to the research and development of this compound-based compounds, visualized through detailed diagrams to facilitate understanding for research and drug development professionals.

Introduction

This compound is a well-established antiarrhythmic drug used in the management of ventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of the fast sodium channels (Nav1.5) in cardiac myocytes, which leads to a decrease in the upstroke velocity of the action potential and prolongation of the refractory period.[1] Beyond its antiarrhythmic properties, this compound also exhibits anticholinergic effects, which contribute to some of its side effects.[1] The exploration of its structural analogues has been driven by the need to develop novel therapeutic agents with improved efficacy, selectivity, and safety profiles. Modifications of the core this compound scaffold have led to the discovery of compounds with altered biological activities, including anticonvulsant properties, highlighting the therapeutic potential of this chemical class beyond cardiology.[2]

This guide serves as a technical resource for researchers, providing detailed methodologies for the synthesis of this compound and its analogues, protocols for their biological evaluation, and a summary of relevant quantitative data to aid in the design of future research and development endeavors.

Synthesis of this compound and Structural Analogues

The chemical structure of this compound, 4-diisopropylamino-2-phenyl-2-(2-pyridyl)butyramide, offers several points for modification, including the amide group, the diisopropylamino moiety, and the aromatic rings.[1] The synthesis of this compound and its analogues generally involves the construction of the core α-aryl-α-pyridylacetonitrile or acetamide (B32628) intermediate, followed by alkylation and functional group transformations.

Synthesis of this compound

A common synthetic route to this compound starts from the reaction of benzyl (B1604629) cyanide and 2-chloropyridine (B119429) in the presence of a strong base like sodamide to form α-phenyl-α-(2-pyridyl)acetonitrile. This intermediate is then alkylated with 2-(diisopropylamino)ethyl chloride. The final step involves the partial hydrolysis of the nitrile group to a primary amide using sulfuric acid to yield this compound.[3][4]

Synthesis of 2-Aryl-2-(pyridin-2-yl)acetamide Analogues

A series of 2-aryl-2-(pyridin-2-yl)acetamide analogues, primarily investigated for their anticonvulsant activity, can be synthesized through a similar pathway. The synthesis starts with the appropriate arylacetonitrile, which is reacted with 2-bromopyridine (B144113) in a one-pot procedure to yield the 2-aryl-2-pyridilacetonitrile intermediate. Subsequent acidic hydrolysis of the nitrile furnishes the desired 2-aryl-2-(pyridin-2-yl)acetamide analogues.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

The primary signaling pathway for the antiarrhythmic action of this compound is the direct blockade of voltage-gated sodium channels (Nav1.5) in the cardiac myocyte membrane. This inhibition reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and slowed conduction of the electrical impulse. This compound also has secondary effects, including the inhibition of potassium currents, which contributes to the prolongation of the action potential duration.[6][7] Additionally, its anticholinergic effects arise from the blockade of muscarinic receptors.[1]

Caption: Signaling pathway of this compound's antiarrhythmic and anticholinergic effects.

Experimental Workflow for Analogue Development

The discovery and development of novel this compound analogues typically follow a structured workflow, beginning with the design and synthesis of new compounds, followed by a hierarchical series of in vitro and in vivo evaluations to determine their efficacy, mechanism of action, and safety profile.

Caption: General experimental workflow for the discovery of this compound analogues.

Quantitative Data Summary

The biological activity of this compound and its analogues has been quantified in various assays. The following tables summarize key data for comparative analysis.

Table 1: Antiarrhythmic and Sodium Channel Blocking Activity

| Compound | Assay | Species/Cell Line | Endpoint | Value | Reference |

| This compound | Peak INa Block | HEK293 (Nav1.5) | IC50 | 89.1 ± 5.0 µM | [8] |

| (S)-(+)-Disopyramide | Atrial Flutter Induction | Human | Unbound Serum Conc. | 0.55 ± 0.31-0.90 ± 0.81 mg/L | [9] |

| Flecainide | Peak INa Block | HEK293 (Nav1.5) | IC50 | 1.9 ± 0.3 µM | [8] |

| Quinidine | Peak INa Block | HEK293 (Nav1.5) | IC50 | 28.9 ± 2.2 µM | [10] |

Table 2: Anticonvulsant Activity of 2-Aryl-2-(pyridin-2-yl)acetamide Analogues

| Compound | Phenyl Substitution | MES ED50 (mg/kg, i.p., mice) | scMET ED50 (mg/kg, i.p., mice) | Reference |

| 3a | H | 14.5 | > 100 | [5] |

| 3b | 2-F | 13.9 | > 100 | [5] |

| 3d | 4-F | 22.1 | > 100 | [5] |

| 3e | 2-Cl | 12.8 | 68.4 | [5] |

| ADD424042 | 2-Cl | Not specified | Not specified | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments in the evaluation of this compound and its analogues.

Synthesis of a Key Intermediate: 2-Bromopyridine

This protocol is adapted from patent literature for the synthesis of a crucial starting material for this compound synthesis.[12][13]

-

Reaction Setup: To a reactor, add 1.3 mol of 2-aminopyridine (B139424) and 1.6-1.9 mol of an o-bromotoluene solution.

-

Cooling and Addition: Reduce the temperature of the solution to 3-5 °C and control the stirring speed at 130-170 rpm. Add 1.5 mol of cuprous bromide and 600 ml of cyclohexane.

-

Reaction: Allow the mixture to react for 90-120 minutes.

-

Heating: Heat the reaction to 40-45 °C and continue the reaction for 60-80 minutes.

-

Quenching: Add 300 ml of a sodium sulfite (B76179) solution and reduce the temperature to 30-35 °C. React for 30-50 minutes.

-

Extraction: Extract the solution with acetonitrile (B52724) 3-5 times.

-

Work-up: Combine the acetonitrile extracts, wash with a saline solution, and dewater with a suitable agent (e.g., anhydrous potassium carbonate).

-

Purification: After recovering the acetonitrile, perform reduced-pressure distillation and collect the fractions at 90-95 °C. Recrystallization from ethylenediamine (B42938) yields 2-bromopyridine.

In Vitro Electrophysiology: Patch-Clamp for Sodium Channel Blockade

This protocol is for determining the inhibitory effect of compounds on the human cardiac sodium channel (Nav1.5) expressed in a heterologous system.[1]

-

Cell Culture: Use Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel (Nav1.5). Culture cells under standard conditions (37°C, 5% CO2) and plate on glass coverslips for recording.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 5 NaCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH). Cesium is used to block potassium channels.

-

-

Electrophysiological Recording:

-

Use the whole-cell patch-clamp technique to record sodium currents.

-

Hold the cell membrane potential at a holding potential of -120 mV.

-

Apply depolarizing voltage steps (e.g., to -10 mV) to elicit peak sodium currents.

-

-

Compound Application: Perfuse the cells with various concentrations of the test compound.

-

Data Analysis: Measure the inhibition of the peak sodium current at each concentration. Generate a concentration-response curve to determine the IC50 value for sodium channel blockade.

In Vivo Efficacy Model: Ouabain-Induced Ventricular Tachycardia in Dogs

This is a classic model for evaluating the antiarrhythmic potential of test compounds.[1]

-

Animal Model: Use Beagle dogs of either sex.

-

Anesthesia: Anesthetize the animals with a suitable agent (e.g., pentobarbital (B6593769) sodium).

-

Arrhythmia Induction: Administer a continuous intravenous infusion of ouabain (B1677812) until a stable ventricular tachycardia is established.

-

Drug Administration: Administer the test compound (this compound analogue) intravenously.

-

Data Acquisition: Continuously monitor a lead II electrocardiogram (ECG).

-

Endpoint: Calculate the arrhythmic ratio (number of ectopic beats / total heart rate). The dose or plasma concentration of the drug that reduces the arrhythmic ratio by 50% is determined.

Conclusion

This technical guide provides a foundational resource for researchers engaged in the synthesis and evaluation of this compound and its structural analogues. The provided synthetic strategies, detailed experimental protocols, and compiled quantitative data offer a practical framework for the design and execution of studies aimed at discovering novel antiarrhythmic and other neurologically active agents. The elucidation of signaling pathways and the structured experimental workflow further guide the rational development of next-generation therapeutics based on the this compound scaffold. Future research should aim to expand the quantitative structure-activity relationship data to refine predictive models and accelerate the discovery of compounds with superior therapeutic profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Model systems for the discovery and development of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. SCREENING OF DRUGS USED IN ANTIARRYTHMIA | PPTX [slideshare.net]

- 7. benchchem.com [benchchem.com]

- 8. sophion.com [sophion.com]

- 9. brainly.in [brainly.in]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of this compound derivative ADD424042 as a non-cardiotoxic neuronal sodium channel blocker with broad-spectrum anticonvulsant activity in rodent seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN106432064A - Synthesis method of this compound drug intermediate 2-bromopyridine - Google Patents [patents.google.com]

- 13. CN105439944A - Synthesis method of this compound drug intermediate 2-bromopyridine - Google Patents [patents.google.com]

The Pharmacokinetics of Disopyramide: An In-depth Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of the antiarrhythmic drug disopyramide (B23233) in various preclinical animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in these models is a cornerstone of preclinical development, offering critical insights into its potential therapeutic efficacy and safety profile in humans. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes essential workflows and pathways to support the design and interpretation of preclinical studies involving this compound.

Quantitative Pharmacokinetic Parameters of this compound in Preclinical Models

The pharmacokinetic profile of this compound has been characterized in several animal species. The following tables summarize key parameters following intravenous (IV) and oral (PO) administration, providing a comparative view across different models.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous (IV) Administration in Preclinical Animal Models

| Parameter | Dog (Beagle) | Pig | Rabbit (New Zealand White) | Rat (Sprague-Dawley) | Mouse (NMRI) |

| Dose (mg/kg) | 2 | Various | - | - | 30 (IP) |

| t½ (h) | 1.2[1] | ~2[2] | - | - | Not significantly circadian phase-dependent[3] |

| Vd (L/kg) | - | - | - | - | 3.91 ± 0.21 (at 22:00)[3][4] |

| CL (mL/min/kg) | - | ~3[2] | - | - | 50.67 ± 3.17 (at 22:00)[3][4] |

| AUC (µg·h/mL) | - | - | - | - | 16.06 ± 1.03 (at 04:00)[3][4] |

Table 2: Pharmacokinetic Parameters of this compound Following Oral (PO) Administration in Preclinical Animal Models

| Parameter | Dog (Beagle) | Pig | Rabbit (New Zealand White) | Rat (Sprague-Dawley) | Mouse (NMRI) |

| Dose (mg/kg) | 7.5 - 30 | - | - | - | - |

| t½ (h) | 2.9[1] | - | - | - | - |

| Cmax (µg/mL) | - | - | - | - | - |

| Tmax (h) | - | - | - | - | - |

| AUC (µg·h/mL) | - | - | - | - | - |

| Bioavailability (%) | ~70[1] | - | - | - | - |

Note: Comprehensive oral pharmacokinetic data for pigs, rabbits, rats, and mice were not available in the summarized literature. The provided data for dogs did not specify Cmax and Tmax values.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and reliability of pharmacokinetic studies. This section outlines the methodologies for key experiments cited in the study of this compound pharmacokinetics.

In Vivo Pharmacokinetic Study Protocol

This protocol describes a typical single-dose pharmacokinetic study in beagle dogs, a commonly used non-rodent species in preclinical drug development.

Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration.

Animal Model:

-

Species: Beagle dog

-

Sex: Male and female

-

Age: Young adult (e.g., 6-12 months)

-

Weight: 8-12 kg

-

Health Status: Healthy, confirmed by veterinary examination. Animals are fasted overnight before dosing.

Drug Formulation and Administration:

-

Intravenous (IV): this compound phosphate (B84403) is dissolved in a sterile isotonic saline solution to a final concentration suitable for administration. The dose is administered as a slow bolus injection (e.g., over 1-2 minutes) into a cephalic vein.

-

Oral (PO): this compound phosphate is administered as a capsule or via oral gavage as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

Blood Sampling:

-

Blood samples (approximately 2-3 mL) are collected from a saphenous or jugular vein at predetermined time points.

-

IV Administration Sampling Times: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

PO Administration Sampling Times: 0 (pre-dose), 15, 30 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours post-dose.

-

Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

-

Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method:

-

Plasma concentrations of this compound and its major metabolite, mono-N-deisopropylthis compound (MND), are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6][7]

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (t½, Cmax, Tmax, AUC, Vd, CL) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.

Plasma Protein Binding Determination by Equilibrium Dialysis

Objective: To determine the extent of this compound binding to plasma proteins.

Materials:

-

Equilibrium dialysis apparatus (e.g., RED device)

-

Dialysis membrane with a molecular weight cut-off of 10-12 kDa

-

Phosphate buffered saline (PBS), pH 7.4

-

Plasma from the test animal species

-

This compound stock solution

Procedure:

-

Spike the animal plasma with this compound to achieve a range of concentrations.

-

Add the spiked plasma to one chamber of the dialysis cell and an equal volume of PBS to the other chamber, separated by the dialysis membrane.

-

Incubate the dialysis cells at 37°C in a shaking water bath until equilibrium is reached (typically 4-6 hours).

-

After incubation, collect samples from both the plasma and buffer chambers.

-

Determine the concentration of this compound in both chambers using a validated analytical method (e.g., HPLC or LC-MS/MS).[8][9][10]

-

The percentage of protein binding is calculated using the following formula: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100

Visualizations: Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

Discussion

The preclinical pharmacokinetic data for this compound reveal important species-specific differences. In dogs, this compound is well-absorbed orally with a bioavailability of approximately 70% and exhibits a shorter half-life after intravenous administration compared to oral dosing.[1] In pigs, the total clearance of this compound is notably higher than in humans, suggesting a faster elimination rate.[2] Studies in mice have highlighted the influence of circadian rhythms on pharmacokinetic parameters such as the volume of distribution, AUC, and clearance, emphasizing the importance of timed dosing in experimental designs.[3][4]

The primary mechanism of action of this compound involves the blockade of voltage-gated sodium channels in cardiac myocytes.[11][12] This action reduces the influx of sodium ions during depolarization, thereby slowing the upstroke of the action potential and prolonging its duration. These electrophysiological effects contribute to its antiarrhythmic properties by suppressing ectopic pacemaker activity and reducing the excitability of cardiac tissue.

The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible pharmacokinetic and protein binding studies. Adherence to these standardized methods is essential for generating high-quality data that can be reliably used to inform clinical trial design and predict human pharmacokinetics. The use of validated bioanalytical methods, such as HPLC or LC-MS/MS, is critical for the accurate quantification of this compound and its metabolites in biological matrices.

References

- 1. Pharmacokinetics and steady-state myocardial uptake of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics and protein binding of this compound in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Circadian phase dependent pharmacokinetics of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of this compound and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: clinical indications, pharmacokinetics and laboratory assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Plasma protein binding of this compound by equilibrium dialysis and ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of this compound to alpha 1-acid glycoprotein in plasma measured by competitive equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of unbound fraction of this compound in plasma: a comparison of equilibrium dialysis, ultrafiltration through dialysis membranes and ultrafree anticonvulsant drug filters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

Unveiling the Cellular Electrophysiological Profile of Disopyramide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disopyramide (B23233) is a Class Ia antiarrhythmic agent utilized in the management of cardiac arrhythmias.[1] Its primary mechanism of action involves the modulation of ion channels within cardiac myocytes, thereby altering the cellular electrophysiological properties that govern the heart's rhythm. This technical guide provides a comprehensive overview of the cellular electrophysiological effects of this compound, detailing its impact on key cardiac ion channels, the resulting changes in the cardiac action potential, and the experimental methodologies employed to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug safety assessment.

Core Mechanism of Action

This compound's principal antiarrhythmic effect stems from its ability to block voltage-gated sodium channels (Nav1.5) in cardiac muscle cells.[1][2] By inhibiting the rapid inward sodium current (INa) during Phase 0 of the cardiac action potential, this compound decreases the rate of depolarization, leading to a reduced upstroke velocity and slowed conduction of the electrical impulse through the heart.[3][4] This action contributes to the termination of re-entrant arrhythmias.

Beyond its prominent sodium channel blocking activity, this compound also exerts effects on other key cardiac ion channels. It is known to inhibit the rapid component of the delayed rectifier potassium current (IKr), carried by hERG channels, which contributes to the prolongation of the action potential duration (APD).[5] Furthermore, studies have demonstrated that this compound can inhibit the L-type calcium current (ICa-L) and the late sodium current (INaL).[3] These multi-channel effects collectively shape the overall electrophysiological profile of the drug.

Quantitative Analysis of this compound's Electrophysiological Effects

The following tables summarize the quantitative data on the effects of this compound on various cellular electrophysiological parameters.

Table 1: Inhibitory Potency of this compound on Cardiac Ion Channels

| Ion Channel | Channel Subtype | IC50 (µM) | Cell Type | Reference |

| Sodium Channel | Nav1.5 (peak current) | 120.8 ± 13.0 | CHO cells | [6] |

| Potassium Channel | hERG (Kv11.1) | 7.3 | HEK-293 cells | [7] |

| Potassium Channel | hERG (Kv11.1) | 8.16 ± 0.51 | CHO cells | [6] |

Table 2: Effects of this compound on Cardiac Action Potential Duration (APD)

| Cell Type | Concentration (µM) | APD Parameter | Change | Reference |

| Human iPSC-CMs (SQTS1) | 10 | APD50 | Prolonged | [6] |

| Human iPSC-CMs (SQTS1) | 10 | APD90 | Prolonged | [6] |

| Human iPSC-CMs (SQTS1) | 30 | APD90 | Prolonged | [6] |

| HCM Cardiomyocytes | 5 | APD | Shortened | [3] |

HCM: Hypertrophic Cardiomyopathy; iPSC-CMs: Induced Pluripotent Stem Cell-derived Cardiomyocytes; SQTS1: Short QT Syndrome Type 1

Key Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of this compound's Cellular Action

Caption: Cellular mechanism of this compound's electrophysiological effects.

Experimental Workflow for Assessing this compound's Effectsdot

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Electrophysiological and Contractile Effects of this compound in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Throughput Electrophysiology for Drug Screening and Discovery - Aragen Life Sciences [aragen.com]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. sophion.com [sophion.com]

- 7. Molecular determinants of hERG potassium channel inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Kinetics of Disopyramide with Alpha-1-Acid Glycoprotein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the antiarrhythmic drug disopyramide (B23233) and the plasma protein alpha-1-acid glycoprotein (B1211001) (AAG). A thorough understanding of this interaction is critical for drug development and clinical pharmacology, as it significantly influences the pharmacokinetic and pharmacodynamic properties of this compound. This document synthesizes key quantitative data, details common experimental methodologies, and illustrates the principles of the binding process.

Introduction to this compound and Alpha-1-Acid Glycoprotein

This compound is a Class Ia antiarrhythmic agent used to treat ventricular arrhythmias. In human plasma, this compound is extensively bound to proteins, with alpha-1-acid glycoprotein (AAG) being the primary binding partner.[1] AAG, also known as orosomucoid, is an acute-phase reactant protein, and its plasma concentration can vary significantly in response to inflammation, infection, and other pathological states. Consequently, changes in AAG levels can alter the free fraction of this compound, potentially impacting its efficacy and toxicity. The binding of this compound to AAG is characterized by high affinity and low capacity, leading to a concentration-dependent binding profile within the therapeutic range.[1]

Quantitative Analysis of this compound-AAG Binding Affinity

The binding of this compound to AAG has been quantified using various experimental techniques, yielding key parameters that describe the strength and stoichiometry of the interaction. These parameters include the association constant (Ka), the dissociation constant (Kd), the maximum binding capacity (Bmax), and the number of binding sites (n).

Table 1: Binding Affinity and Stoichiometry of this compound with Alpha-1-Acid Glycoprotein

| Parameter | Value | Method | Comments | Reference |

| Association Constant (Ka) | 1.0 x 10⁶ M⁻¹ | Equilibrium Dialysis | Represents the primary binding site in human plasma. | [1] |

| Dissociation Constant (Kd) | 29.6 µM | Isothermal Titration Calorimetry | Determined for a mixture of AAG variants. | [2] |

| Binding Capacity (Bmax) | 3.5 x 10⁻⁶ M | Equilibrium Dialysis | Refers to the concentration of binding sites on AAG. | [1] |

| Stoichiometry (n) | ~1.5 | Isothermal Titration Calorimetry | Suggests a complex binding interaction, possibly due to the presence of different AAG variants. | [2] |

The binding of this compound to AAG is also influenced by the genetic variants of AAG, primarily the F1*S and A variants. Studies have shown that this compound exhibits preferential binding to the A variant of AAG.

Table 2: Influence of AAG Genetic Variants on this compound Binding

| AAG Variant | Dissociation Constant (Kd) | Method | Comments | Reference |

| A Variant | - | Equilibrium Dialysis | This compound shows selective binding to the A variant. | [3] |

| F1*S Variant | - | Equilibrium Dialysis | Lower binding affinity for this compound compared to the A variant. | [3] |

Thermodynamic Profile of the this compound-AAG Interaction

Isothermal titration calorimetry (ITC) has been employed to elucidate the thermodynamic driving forces behind the binding of this compound to AAG. This technique directly measures the heat changes associated with the binding event, allowing for the determination of the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).

Table 3: Thermodynamic Parameters for this compound Binding to AAG

| Thermodynamic Parameter | Value | Method | Interpretation | Reference |

| Enthalpy Change (ΔH°) | Favorable (negative) | Isothermal Titration Calorimetry | The binding process is exothermic, releasing heat. | [2] |

| Entropy Change (ΔS°) | Favorable (positive) | Isothermal Titration Calorimetry | The binding is associated with an increase in disorder, likely due to the release of water molecules from the binding interface. | [2] |

| Gibbs Free Energy Change (ΔG°) | Negative | Isothermal Titration Calorimetry | The binding is a spontaneous process. | [2] |

Binding Kinetics of this compound and AAG

The kinetics of the binding interaction are described by the association rate constant (k_on) and the dissociation rate constant (k_off). The k_on value represents the rate at which the this compound-AAG complex is formed, while the k_off value describes the rate at which the complex dissociates. The ratio of k_off to k_on determines the equilibrium dissociation constant (Kd).

Despite a thorough review of the scientific literature, specific experimentally determined values for the k_on and k_off of the this compound-AAG interaction were not found. Techniques such as Surface Plasmon Resonance (SPR) and stopped-flow spectroscopy are well-suited for measuring these kinetic parameters. In the absence of specific data, this guide will outline the principles of these techniques in the experimental protocols section.

Experimental Protocols

A detailed understanding of the methodologies used to study the this compound-AAG interaction is essential for researchers in this field. Below are descriptions of the key experimental protocols.

Equilibrium Dialysis

Equilibrium dialysis is a classic and reliable method for determining the binding affinity of a ligand to a macromolecule.

Principle: A semi-permeable membrane, which allows the passage of the small drug molecule (this compound) but not the larger protein (AAG), separates two chambers. One chamber contains the protein and the drug, while the other contains only the drug in a buffer solution. At equilibrium, the concentration of the free drug is the same in both chambers. By measuring the total drug concentration in the protein-containing chamber and the free drug concentration in the buffer chamber, the concentration of the bound drug can be calculated.

Detailed Methodology:

-

Membrane Preparation: Dialysis membranes with an appropriate molecular weight cut-off (e.g., 10 kDa) are pre-treated by boiling in a solution of sodium bicarbonate and EDTA to remove contaminants, followed by thorough rinsing with deionized water.

-

Apparatus Setup: The dialysis cell, consisting of two chambers separated by the prepared membrane, is assembled.

-

Sample Loading: A known concentration of AAG is placed in one chamber, and a known concentration of this compound is added to the same chamber or to the buffer-only chamber. The other chamber contains only the buffer.

-

Equilibration: The dialysis cells are incubated at a constant temperature (e.g., 37°C) with gentle agitation for a sufficient period (typically 18-24 hours) to allow the system to reach equilibrium.

-

Sample Analysis: After equilibration, aliquots are taken from both chambers, and the concentration of this compound is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The concentration of bound this compound is calculated by subtracting the free drug concentration (measured in the buffer chamber) from the total drug concentration (measured in the protein chamber). Scatchard analysis or non-linear regression is then used to determine the binding parameters (Kd and Bmax).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (AAG) in the sample cell of a highly sensitive calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the ligand to the protein.

Detailed Methodology:

-

Sample Preparation: Solutions of AAG and this compound are prepared in the same buffer to minimize heat of dilution effects. The concentrations are precisely determined.

-

Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature. The reference cell is filled with buffer, and the sample cell is loaded with the AAG solution. The titration syringe is filled with the this compound solution.

-

Titration: A series of small, precise injections of the this compound solution into the AAG solution is performed. The heat change associated with each injection is measured by the instrument.

-

Data Acquisition: The raw data, consisting of heat flow as a function of time, is recorded.

-

Data Analysis: The raw data is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of this compound to AAG. The resulting binding isotherm is fitted to a suitable binding model to determine the stoichiometry (n), the binding constant (Ka or Kd), and the enthalpy of binding (ΔH°). The Gibbs free energy (ΔG°) and the entropy of binding (ΔS°) can then be calculated using the equation: ΔG° = -RTln(Ka) = ΔH° - TΔS°.

Visualizations of Binding Principles and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the binding equilibrium and a typical experimental workflow.

Caption: this compound-AAG Binding Equilibrium.

Caption: Equilibrium Dialysis Experimental Workflow.

Conclusion

The interaction between this compound and alpha-1-acid glycoprotein is a critical determinant of the drug's clinical behavior. This guide has provided a detailed overview of the binding affinity and thermodynamics of this interaction, supported by quantitative data and descriptions of key experimental methodologies. While specific kinetic rate constants (k_on and k_off) are not currently available in the literature, the principles of their determination have been outlined. A comprehensive understanding of these binding characteristics is paramount for optimizing the therapeutic use of this compound and for the development of new drugs with predictable plasma protein binding profiles. Researchers and drug development professionals are encouraged to consider the dynamic and variable nature of this interaction, particularly in patient populations with altered AAG levels.

References

- 1. Concentration-dependence of this compound binding to plasma protein and its influence on kinetics and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug-binding energetics of human α-1-acid glycoprotein assessed by isothermal titration calorimetry and molecular docking simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of this compound, methadone, dipyridamole, chlorpromazine, lignocaine and progesterone to the two main genetic variants of human alpha 1-acid glycoprotein: evidence for drug-binding differences between the variants and for the presence of two separate drug-binding sites on alpha 1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Tapestry: Disopyramide's Mechanism in Hypertrophic Cardiomyopathy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hypertrophic cardiomyopathy (HCM) is a primary myocardial disease characterized by unexplained left ventricular hypertrophy, diastolic dysfunction, and a hyperdynamic systolic function. At its core, HCM is often a disease of the sarcomere, with mutations in genes encoding sarcomeric proteins leading to excessive actin-myosin cross-bridge formation and a state of hypercontractility. This intrinsic hypercontractility increases the heart's energy demands and contributes to the dynamic left ventricular outflow tract (LVOT) obstruction that is a hallmark of the obstructive form of the disease. Disopyramide, a class Ia antiarrhythmic agent, has been repurposed as a negative inotrope to manage symptomatic obstructive HCM. This guide provides a detailed examination of the molecular mechanisms by which this compound exerts its therapeutic effects, focusing on its direct interactions with the cardiac motor protein, myosin.

Core Molecular Mechanism: Direct Inhibition of Cardiac Myosin

The primary therapeutic action of this compound in HCM is not its antiarrhythmic sodium channel blockade, but rather its direct, allosteric inhibition of cardiac β-myosin heavy chain (MYH7). This interaction reduces the number of force-producing actin-myosin cross-bridges, thereby decreasing myocardial contractility and alleviating LVOT obstruction.

1. Binding to the Myosin-ADP-Pi State: this compound selectively binds to cardiac myosin when it is in the pre-powerstroke state, specifically the myosin-ADP-Pi (adenosine diphosphate (B83284) and inorganic phosphate) complex. This is a critical step in the cross-bridge cycle where myosin is detached from actin and has just hydrolyzed ATP. By binding to this conformation, this compound stabilizes it, making the transition to the strongly-bound, force-producing state less favorable.

2. Inhibition of Myosin ATPase Activity: The binding of this compound to myosin allosterically inhibits its actin-activated ATPase activity. Myosin ATPase is the enzyme that hydrolyzes ATP to provide the energy for muscle contraction. By slowing down this enzymatic activity, this compound effectively reduces the rate of cross-bridge cycling. This leads to a decrease in the overall number of active cross-bridges at any given moment, resulting in reduced force production.

3. Reduction of Myofilament Calcium Sensitivity: While the primary mechanism is direct myosin inhibition, some studies suggest that this compound may also decrease the calcium sensitivity of the myofilaments. This means that a higher concentration of intracellular calcium is required to achieve the same level of force. This effect further contributes to the reduction in contractility, particularly at submaximal calcium concentrations that are typical during diastolic filling, potentially improving relaxation.

The signaling pathway for this compound's primary mechanism of action is illustrated below.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on myocardial components based on published research.

Table 1: Effect of this compound on Myosin ATPase Activity

| Parameter | Condition | Value | Species | Reference |

| IC50 | Actin-activated myosin ATPase | ~10-30 µM | Bovine Cardiac | |

| Vmax | Actin-activated myosin ATPase | Decreased | Bovine Cardiac |

Table 2: Effect of this compound on Myofilament Contractile Properties

| Parameter | Condition | Effect | Species/Model | Reference |

| Maximal Ca2+-activated tension | Skinned cardiac muscle fibers | Significant Decrease | Human HCM | |

| Ca2+ Sensitivity (pCa50) | Skinned cardiac muscle fibers | Decrease (Rightward shift) | Human HCM | |

| Rate of Tension Redevelopment (ktr) | Skinned cardiac muscle fibers | Decreased | Not specified |

Key Experimental Protocols

The investigation of this compound's molecular mechanism relies on several key in vitro assays. The generalized workflows for these experiments are detailed below.

Myosin ATPase Activity Assay

This assay quantifies the rate at which myosin hydrolyzes ATP, which is the direct enzymatic function inhibited by this compound. A common method is the NADH-coupled enzymatic assay.

Methodology:

-

Protein Purification: Cardiac myosin and actin are purified from cardiac tissue.

-

Reaction Mixture: A reaction buffer is prepared containing pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), phosphoenolpyruvate (B93156) (PEP), and NADH.

-

Assay: Purified myosin, actin, and varying concentrations of this compound are mixed in the reaction buffer. The reaction is initiated by adding ATP.

-

Measurement: The ATPase activity of myosin produces ADP. PK converts PEP to pyruvate while regenerating ATP from ADP. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The rate of this reaction is monitored by measuring the decrease in NADH absorbance at 340 nm using a spectrophotometer.

-

Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. Plotting activity against the drug concentration allows for the determination of the IC50 value.

Skinned Fiber Tension Analysis

This technique allows for the direct measurement of force production and calcium sensitivity in demembranated (skinned) cardiac muscle fibers, preserving the native sarcomere structure.

Methodology:

-

Fiber Preparation: Small bundles of muscle fibers are dissected from cardiac tissue and chemically skinned with a detergent like Triton X-100 to remove cell membranes, allowing direct access to the myofilaments.

-

Mounting: A single fiber or a small bundle is mounted between a force transducer and a length controller.

-

Force Measurement: The fiber is bathed in a series of solutions with precisely controlled free calcium concentrations (expressed as pCa, the negative log of the molar calcium concentration). The isometric force generated by the fiber at each calcium concentration is recorded.

-

Drug Application: The entire pCa-force relationship is determined first in the absence and then in the presence of this compound.

-

Analysis: The resulting force-pCa curves are plotted and fitted to the Hill equation to determine key parameters: maximal calcium-activated force and pCa50 (the pCa at which 50% of maximal force is achieved), which is a measure of calcium sensitivity.

Conclusion

The therapeutic efficacy of this compound in hypertrophic cardiomyopathy stems from its direct, allosteric inhibition of cardiac myosin. By binding to the pre-powerstroke state of the myosin ATPase cycle, it reduces the enzyme's activity, decreases the number of force-producing cross-bridges, and ultimately lessens the hypercontractility that drives the pathophysiology of HCM. This targeted action on the sarcomeric motor protein, supplemented by a potential decrease in myofilament calcium sensitivity, provides a clear molecular rationale for its use in reducing dynamic LVOT obstruction and improving symptoms in affected patients. The experimental protocols outlined herein represent the foundational tools for interrogating these molecular interactions and for the development of next-generation myosin inhibitors.

A Technical Guide to the Off-Target Effects and Anticholinergic Properties of Disopyramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disopyramide (B23233) is a Class Ia antiarrhythmic agent primarily utilized for the treatment of cardiac arrhythmias.[1] Beyond its intended sodium channel blocking activity, this compound exhibits significant off-target effects, most notably potent anticholinergic (antimuscarinic) properties and blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][3][4] These off-target activities are responsible for a range of clinical side effects that can limit its therapeutic utility and necessitate careful patient monitoring.[3][5] This technical guide provides an in-depth analysis of the anticholinergic and other off-target effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Off-Target Binding Profile of this compound

This compound's off-target effects are a direct consequence of its interaction with various receptors and ion channels. The most clinically relevant of these are its blockade of muscarinic acetylcholine (B1216132) receptors and the hERG potassium channel.

Anticholinergic Properties: Muscarinic Receptor Antagonism

This compound is a potent antagonist of muscarinic acetylcholine receptors, which explains its characteristic anticholinergic side effects such as dry mouth, blurred vision, urinary hesitancy, and constipation.[2] Its affinity for muscarinic receptors has been quantified in various in vitro studies.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Preparation | Assay Type | Radioligand | Quantitative Value | Reference |

| M1 | Human (CHO cells) | Competition Binding | [³H]N-methylscopolamine | IC₅₀: ~1-10 µM | [6] |

| M2 | Human (CHO cells) | Competition Binding | [³H]N-methylscopolamine | IC₅₀: ~1-10 µM | [6] |

| M3 | Human (CHO cells) | Competition Binding | [³H]N-methylscopolamine | IC₅₀: ~1-10 µM | [6] |

| M2 (cardiac) | Guinea Pig Left Atria | Competition Binding | [³H]-N-methyl scopolamine | pKi: ~6.0 | [7] |

| M3 (glandular) | Guinea Pig Submandibular Gland | Competition Binding | [³H]-N-methyl scopolamine | pKi: ~6.0 | [7] |

| M2/M3 (smooth muscle) | Guinea Pig Urinary Bladder | Competition Binding | [³H]-N-methyl scopolamine | pKH: ~6.0 | [7] |

| Non-selective | Rat Heart | Competition Binding | [³H]-quinuclidinyl benzylate | Ki: 12 ± 3.5 µM | [8] |

| Non-selective | Rat Cerebral Cortex | Competition Binding | [³H]-quinuclidinyl benzylate | Ki: 7.8 ± 1.3 µM | [8] |

Table 2: Functional Antagonism of Muscarinic Receptors by this compound

| Tissue | Agonist | Assay Type | Quantitative Value | Reference |

| Guinea Pig Left Atria | Carbachol | Mechanical Response | pA₂: ~6.0 | [7] |

| Guinea Pig Urinary Bladder | Carbachol | Mechanical Response | pA₂: ~6.0 | [7] |

The data indicate that this compound exhibits a relatively non-selective antagonism of M1, M2, and M3 muscarinic receptor subtypes.[6] The pA₂ values from functional assays in guinea pig tissues are consistent with the binding affinities, confirming that the receptor binding translates to functional antagonism.[7]

Cardiovascular Off-Target Effects: hERG Channel Blockade

A significant cardiovascular off-target effect of this compound is the blockade of the hERG (KCNH2) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[1] Inhibition of this channel can lead to a prolongation of the QT interval on the electrocardiogram, increasing the risk of potentially fatal arrhythmias such as Torsades de Pointes.[1]

Table 3: hERG Potassium Channel Blockade by this compound

| Enantiomer | Cell Line | Assay Type | Quantitative Value (IC₅₀) | Reference |

| S(+)-Disopyramide | HEK 293 | Whole-Cell Patch Clamp | 3.9 µM | [9] |

| R(-)-Disopyramide | HEK 293 | Whole-Cell Patch Clamp | 12.9 µM | [9] |

| Racemic this compound | CHO | Whole-Cell Patch Clamp | - | [10] |

Studies have shown that the S(+) enantiomer of this compound is a more potent blocker of the hERG channel than the R(-) enantiomer.[9]

Signaling Pathways

Muscarinic Receptor Signaling

This compound exerts its anticholinergic effects by competitively inhibiting the binding of acetylcholine to M1, M2, and M3 muscarinic receptors, thereby disrupting their downstream signaling cascades.

Caption: Muscarinic receptor signaling pathways and this compound's point of action.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptors.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., 1 µM Atropine).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

-

Competition: this compound dilution, radioligand, and cell membranes.

-

-

Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for this compound. The Ki value can be calculated using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand binding assay.

Whole-Cell Patch Clamp Assay for hERG Channel Blockade

This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on hERG currents.[9][11][12]

Materials:

-

HEK293 cells stably expressing the hERG channel.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass pipettes.

-

Internal (pipette) solution (e.g., containing KCl, MgCl₂, HEPES, EGTA).

-

External (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

This compound stock solution.

Procedure:

-

Culture HEK293-hERG cells on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull a glass pipette to a resistance of 2-5 MΩ when filled with internal solution.

-

Approach a cell with the pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit hERG currents (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV).

-

Record baseline hERG currents.

-

Perfuse the cell with the external solution containing various concentrations of this compound.

-

Record the hERG currents in the presence of the drug until a steady-state block is achieved.

-

Wash out the drug with the external solution to observe the reversibility of the block.

-

Analyze the current inhibition at each concentration to determine the IC₅₀ value.

Caption: Experimental workflow for a whole-cell patch-clamp assay.

Clinical Manifestations of Off-Target Effects

The anticholinergic and hERG-blocking properties of this compound translate into a range of clinically observable side effects.

Table 4: Common Anticholinergic Side Effects of this compound in Clinical Trials

| Side Effect | Frequency | Reference |

| Dry Mouth (Xerostomia) | Common | [2] |

| Urinary Hesitancy/Retention | Common | [2] |

| Blurred Vision | Reported | [2] |

| Constipation | Reported | [2] |

| Nausea | Reported | [2] |

| Abdominal Discomfort | Reported | [2] |

In a study of patients with obstructive hypertrophic cardiomyopathy, 20% of patients initiated on 300 mg of this compound daily developed side effects, with the majority being anticholinergic in nature.[13]

Conclusion

This compound's therapeutic efficacy as an antiarrhythmic is tempered by its significant off-target effects, primarily its anticholinergic properties and hERG channel blockade. A thorough understanding of these off-target interactions, supported by quantitative in vitro data and robust experimental methodologies, is crucial for drug development professionals and clinicians. This guide provides a comprehensive overview of these aspects, offering valuable insights for the safe and effective use of this compound and for the development of future antiarrhythmic agents with improved safety profiles. The stereoselective nature of both the desired antiarrhythmic effect and the off-target effects suggests that the development of enantiomerically pure formulations could potentially improve the therapeutic index of this compound.[9][14][15] Further research into the precise molecular interactions of this compound with its off-targets will continue to inform strategies to mitigate its adverse effects.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The anticholinergic side effects of this compound and controlled-release this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a review of its pharmacological properties and therapeutic use in treating cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-cholinergic effects of quinidine, this compound, and procainamide in isolated atrial myocytes: mediation by different molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of the effects of this compound phosphate on left ventricular function and the peripheral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. [Pharmacological analysis of drug interactions of this compound and its congeners with peripheral muscarinic acetylcholine receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of anticholinergic effects of cibenzoline, this compound, and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective block of the hERG potassium channel by the Class Ia antiarrhythmic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jpp.krakow.pl [jpp.krakow.pl]

- 11. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Safety of Outpatient Initiation of this compound for Obstructive Hypertrophic Cardiomyopathy Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticholinergic effects of this compound and quinidine on guinea pig myocardium. Mediation by direct muscarinic receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stereoselective effects of this compound enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Disopyramide on Intracellular Calcium Transients in Cardiomyocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the Class 1a antiarrhythmic agent, disopyramide (B23233), on intracellular calcium ([Ca2+]i) transients in cardiomyocytes. This compound is utilized in the management of ventricular tachyarrhythmias and has shown efficacy in reducing left ventricular outflow tract obstruction in patients with hypertrophic cardiomyopathy (HCM).[1] Its therapeutic effects are intrinsically linked to its modulation of cardiac ion channels and subsequent impact on excitation-contraction coupling, a process critically dependent on the precise regulation of intracellular calcium. This document delves into the quantitative effects of this compound on calcium transients, details the experimental protocols for such investigations, and visually represents the underlying signaling pathways and experimental workflows.

Quantitative Effects of this compound on Cardiomyocyte Calcium Transients

This compound exerts a significant influence on the characteristics of intracellular calcium transients in cardiomyocytes. These effects are dose-dependent and contribute to the drug's negative inotropic properties. The following tables summarize the key quantitative findings from studies on human cardiomyocytes, particularly those from patients with obstructive hypertrophic cardiomyopathy (HCM), following the application of 5 μmol/l this compound.

| Parameter | Control | This compound (5 μmol/l) | Percentage Change | Reference |

| Ca2+ Transient Amplitude (F/F0) | 1.0 (Normalized) | Reduced | Varies with stimulation frequency | [2] |

| Diastolic [Ca2+] (nM) | Data not provided | Reduced | Significant Reduction | [2] |

| Time to Peak of Ca2+ Transient (ms) | Data not provided | Hastened | Significant Reduction | [2] |

| Time Constant of Ca2+ Transient Decay (τ, ms) | Data not provided | Hastened | Significant Reduction | [2] |